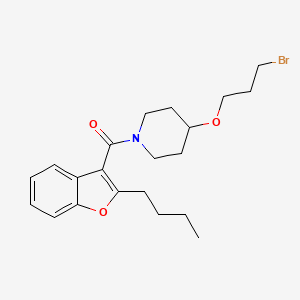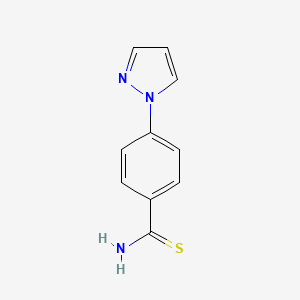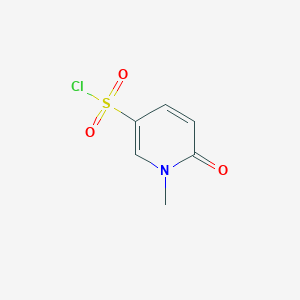
2-(1-Isopropyl-1H-pyrazol-4-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine: is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features an isopropyl group attached to the nitrogen atom at position 1 and an ethylamine group at position 4 of the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation of the pyrazole ring using isopropyl halides in the presence of a base like potassium carbonate.
Attachment of the Ethylamine Group: The final step involves the nucleophilic substitution of the halogenated pyrazole intermediate with ethylamine under reflux conditions.
Industrial Production Methods: Industrial production of 2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the pyrazole ring into a pyrazoline ring, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of imines or oxides.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of various substituted pyrazoles.
科学的研究の応用
Chemistry: 2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition assays. It can interact with specific enzymes, providing insights into enzyme function and inhibition mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its pyrazole core is a common motif in many bioactive molecules, making it a valuable scaffold for drug design.
Industry: In the industrial sector, 2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties, such as improved stability or reactivity.
作用機序
The mechanism of action of 2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in metabolic pathways, affecting cellular processes.
Receptors: It may also interact with receptors on cell surfaces, modulating signal transduction pathways.
類似化合物との比較
1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine: This compound differs in the position of the ethylamine group on the pyrazole ring.
2-(1H-pyrazol-4-yl)ethan-1-amine: Lacks the isopropyl group, affecting its chemical properties and reactivity.
1-(propan-2-yl)-1H-pyrazol-4-amine:
Uniqueness: 2-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine is unique due to the presence of both the isopropyl and ethylamine groups. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C8H15N3 |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
2-(1-propan-2-ylpyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C8H15N3/c1-7(2)11-6-8(3-4-9)5-10-11/h5-7H,3-4,9H2,1-2H3 |
InChIキー |
RKPWKCWNWRMFMS-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(C=N1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-amine](/img/structure/B13611393.png)




![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)aceticacid](/img/structure/B13611428.png)


![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate](/img/structure/B13611442.png)


amine](/img/structure/B13611459.png)

